(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone
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Overview
Description
(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole ring and a pyridine ring, both of which are known for their biological activity. The trifluoromethyl group attached to the pyridine ring further enhances its chemical properties, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone typically involves the reaction of indole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the indole derivative is coupled with a trifluoromethylated pyridine derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone involves its interaction with specific molecular targets. One of the primary targets is the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various biological processes. Upon binding to AhR, the compound can modulate the expression of genes involved in immune response, cell proliferation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- (1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-yl)-methanone
- (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one
Uniqueness
What sets (1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone apart from similar compounds is its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C15H9F3N2O |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
1H-indol-3-yl-[6-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)13-7-3-6-12(20-13)14(21)10-8-19-11-5-2-1-4-9(10)11/h1-8,19H |
InChI Key |
LANJLFOCGPBZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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